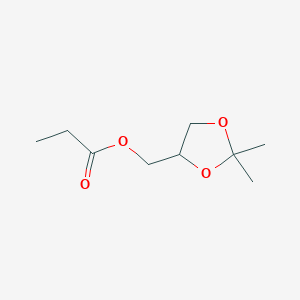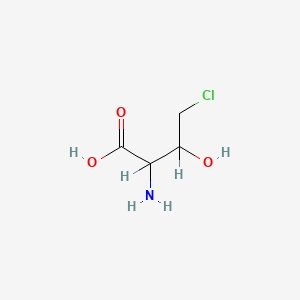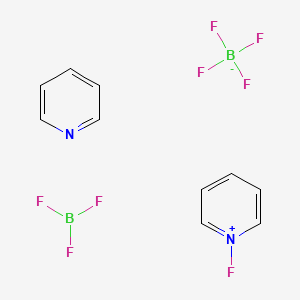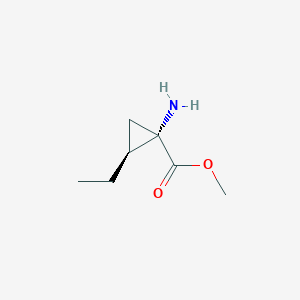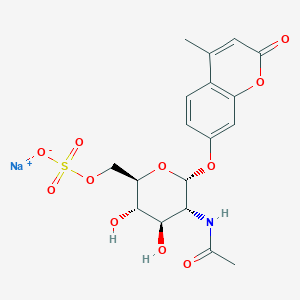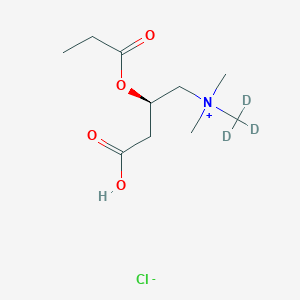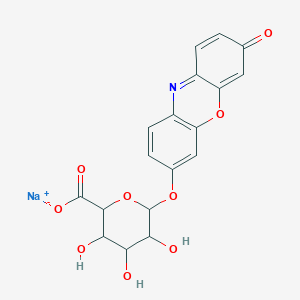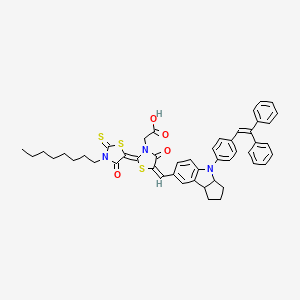
4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a quinolinium core, which is substituted with a dimethylamino group and a butadienyl chain. The perchlorate anion is associated with the quinolinium cation, contributing to the compound’s overall stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate typically involves a multi-step process. One common method starts with the preparation of the quinolinium core, followed by the introduction of the butadienyl chain and the dimethylamino group. The final step involves the formation of the perchlorate salt.
Preparation of Quinolinium Core: The quinolinium core can be synthesized through a condensation reaction between aniline derivatives and aldehydes in the presence of an acid catalyst.
Introduction of Butadienyl Chain: The butadienyl chain is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene.
Addition of Dimethylamino Group: The dimethylamino group is typically introduced through a nucleophilic substitution reaction using dimethylamine.
Formation of Perchlorate Salt: The final step involves the reaction of the quinolinium cation with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinolinium core, converting it to a dihydroquinoline derivative.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the butadienyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinium and butadienyl derivatives.
科学研究应用
4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its unique photophysical properties.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s quinolinium core can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to biological targets.
相似化合物的比较
Similar Compounds
4-(4-Dimethylaminophenyl)pyridine derivatives: Known for their antimicrobial activity.
4-(4-(Dimethylamino)phenyl)-1-methylpyridinium: A fluorescent substrate for the human serotonin transporter.
4-Dimethylaminopyridine: Used as a nucleophilic catalyst in various organic reactions.
Uniqueness
4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate stands out due to its unique combination of a quinolinium core, a butadienyl chain, and a dimethylamino group. This structure imparts distinct photophysical properties, making it highly valuable in fluorescence-based applications and advanced material development.
属性
IUPAC Name |
4-[(1E,3E)-4-(1-ethylquinolin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N2.ClHO4/c1-4-25-18-17-20(22-11-7-8-12-23(22)25)10-6-5-9-19-13-15-21(16-14-19)24(2)3;2-1(3,4)5/h5-18H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOOIVHLHVECMY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C2=CC=CC=C21)C=CC=CC3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=CC=C(C2=CC=CC=C21)/C=C/C=C/C3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
